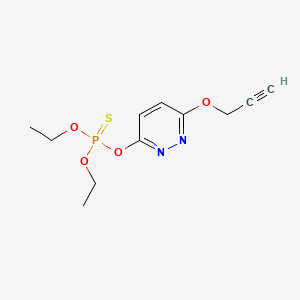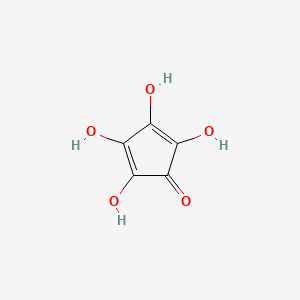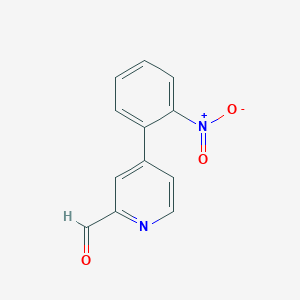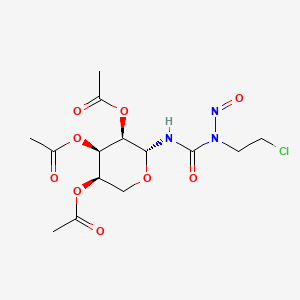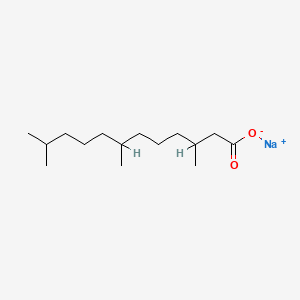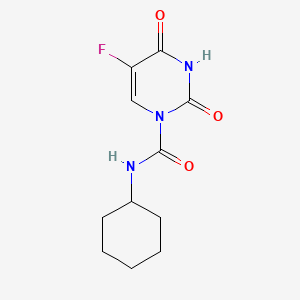
1-Cyclohexylcarbamoyl-5-fluorouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylcarbamoyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agentIt combines the active core of 5-fluorouracil with a cyclohexylcarbamoyl substituent, which enhances its ability to penetrate cells and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexylcarbamoyl-5-fluorouracil can be synthesized through several methods. One common approach involves the reaction of 5-fluorouracil with cyclohexyl isocyanate. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions . Another method involves the reaction of 1-chloroformyl-5-fluorouracil with cyclohexylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexylcarbamoyl-5-fluorouracil undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze to release 5-fluorouracil and cyclohexylamine.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products
Hydrolysis: Produces 5-fluorouracil and cyclohexylamine.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexylcarbamoyl-5-fluorouracil has several scientific research applications:
Mechanism of Action
1-Cyclohexylcarbamoyl-5-fluorouracil exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to a depletion of thymidine triphosphate, causing DNA damage and cell death . The compound also incorporates into RNA, disrupting RNA function and further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1-Hexylcarbamoyl-5-fluorouracil: Another derivative of 5-fluorouracil with similar antineoplastic properties.
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil, used in the treatment of various cancers.
Uniqueness
1-Cyclohexylcarbamoyl-5-fluorouracil is unique due to its cyclohexylcarbamoyl substituent, which enhances its cellular uptake and stability compared to 5-fluorouracil . This modification allows for more effective delivery of the active drug to cancer cells, improving its therapeutic efficacy .
Properties
CAS No. |
56563-20-3 |
|---|---|
Molecular Formula |
C11H14FN3O3 |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
N-cyclohexyl-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H14FN3O3/c12-8-6-15(11(18)14-9(8)16)10(17)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,17)(H,14,16,18) |
InChI Key |
MMOLXJSUVLEWLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


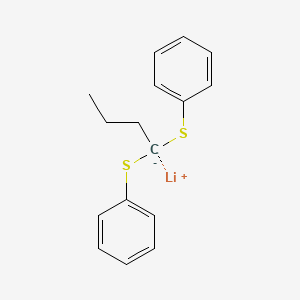


![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)
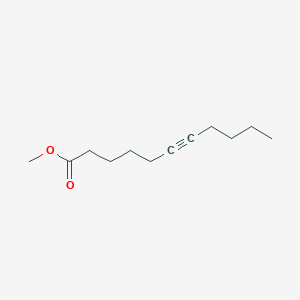

![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
